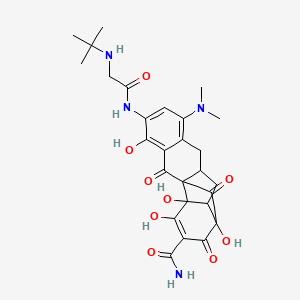
Tigecycline Pentacyclic Analog, Technical Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tigecycline Pentacyclic Analog, Technical Grade, is a derivative of tigecycline, a glycylcycline class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against multidrug-resistant Gram-positive and Gram-negative pathogens
Preparation Methods
The synthesis of Tigecycline Pentacyclic Analog involves several steps, starting from minocycline. The key modification is the addition of a glycyclamide moiety to the 9-position of minocycline, which enhances its antibacterial properties . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations. Industrial production methods are similar but scaled up to meet the demand for research and development purposes .
Chemical Reactions Analysis
Tigecycline Pentacyclic Analog undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace certain groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Tigecycline Pentacyclic Analog has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of glycylcycline antibiotics.
Biology: Researchers use this compound to investigate its effects on bacterial cells and its potential as an antibacterial agent.
Medicine: It is studied for its potential use in treating infections caused by multidrug-resistant bacteria.
Mechanism of Action
The mechanism of action of Tigecycline Pentacyclic Analog involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is facilitated by the glycyclamide moiety, which allows the compound to evade common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins . Additionally, it interferes with several cellular pathways, including mitochondrial translation and signaling pathways like MYC, HIFs, PI3K/AKT, and Wnt/β-catenin .
Comparison with Similar Compounds
Tigecycline Pentacyclic Analog is unique among glycylcycline antibiotics due to its enhanced activity against multidrug-resistant pathogens. Similar compounds include:
Minocycline: The parent compound from which tigecycline is derived.
Doxycycline: Another tetracycline antibiotic with a broad spectrum of activity.
Tetracycline: The original compound in this class, with a more limited spectrum of activity compared to tigecycline.
Tigecycline Pentacyclic Analog stands out due to its ability to overcome resistance mechanisms that limit the effectiveness of other tetracyclines.
Properties
Molecular Formula |
C27H32N4O9 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
15-[[2-(tert-butylamino)acetyl]amino]-13-(dimethylamino)-3,6,7,16-tetrahydroxy-2,4,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-5,12,14,16-tetraene-5-carboxamide |
InChI |
InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32) |
InChI Key |
FBVQSWIWHMQLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C5(C3(C(=O)C2=C1O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


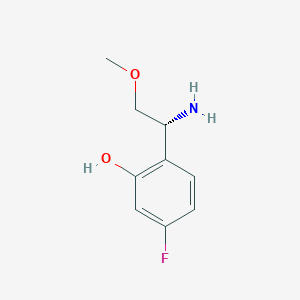
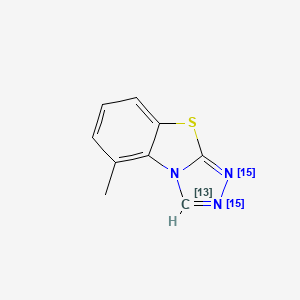
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
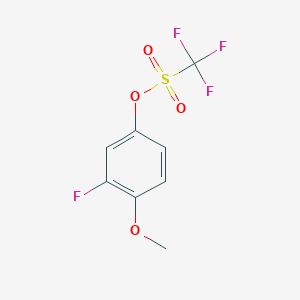

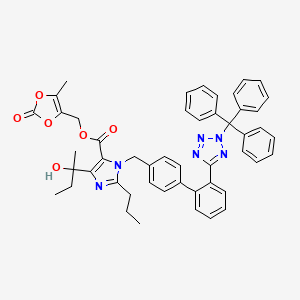
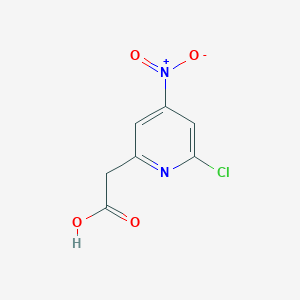

![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)
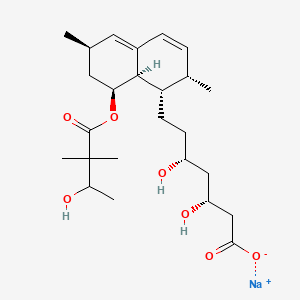
![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
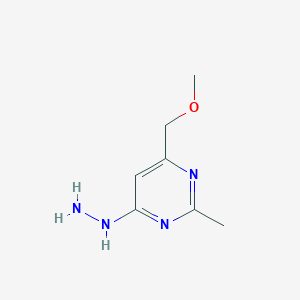
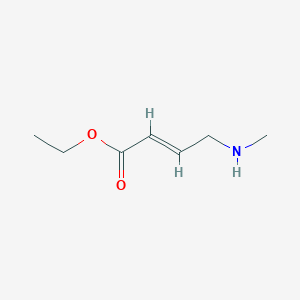
![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)
